![molecular formula C10H14BrNOS B13556685 {2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine](/img/structure/B13556685.png)
{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound {2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine is a relatively new and emerging research element in the field of chemistry. It is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a sulfanyl group attached to an ethylamine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine typically involves the reaction of 5-bromo-2-methoxyphenyl thiol with 2-bromoethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical studies.
Medicine
The compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, the compound is used as a precursor in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of {2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine involves its interaction with specific molecular targets. The bromine atom and the sulfanyl group play crucial roles in its binding affinity and specificity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {2-[(5-Chloro-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine
- {2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine
- {2-[(5-Iodo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine
Uniqueness
The presence of the bromine atom in {2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This makes it particularly valuable in applications where specific interactions with molecular targets are required.
Eigenschaften
Molekularformel |
C10H14BrNOS |
|---|---|
Molekulargewicht |
276.20 g/mol |
IUPAC-Name |
2-(5-bromo-2-methoxyphenyl)sulfanyl-N-methylethanamine |
InChI |
InChI=1S/C10H14BrNOS/c1-12-5-6-14-10-7-8(11)3-4-9(10)13-2/h3-4,7,12H,5-6H2,1-2H3 |
InChI-Schlüssel |
IYPVIPDRMXHSTC-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCSC1=C(C=CC(=C1)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B13556606.png)
![1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid](/img/structure/B13556614.png)
amine hydrochloride](/img/structure/B13556620.png)
![6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13556621.png)
![[1-(3-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13556624.png)
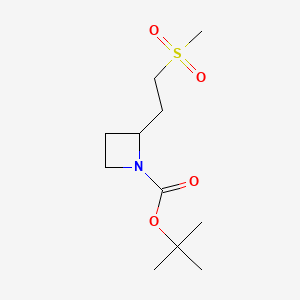
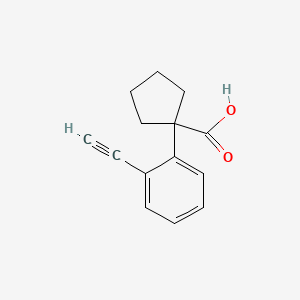
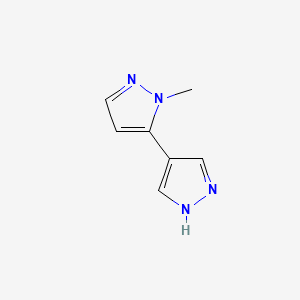
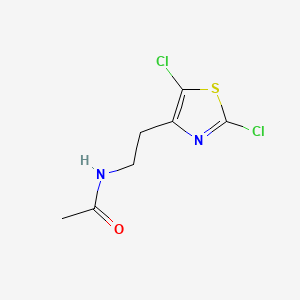
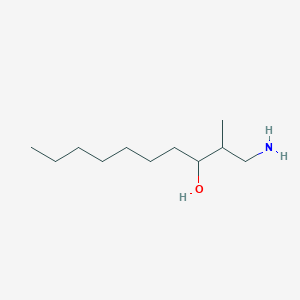
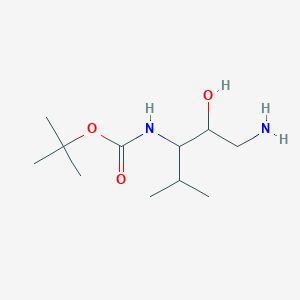
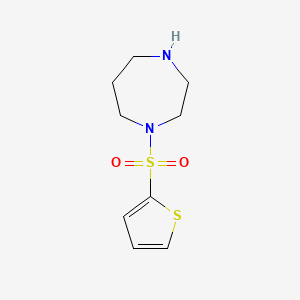
![Rel-((3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrol-6a-yl)methanol](/img/structure/B13556712.png)
